molecular formula C22H21N3O2 B11642246 3-ethyl-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

3-ethyl-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one

Cat. No.: B11642246
M. Wt: 359.4 g/mol
InChI Key: XYLVXTSWOJTIDZ-VKAVYKQESA-N
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Description

3-ethyl-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. This reaction is often catalyzed by graphene oxide nanosheets in an aqueous medium at room temperature . The process can also involve the use of β-ketoesters or 1,3-diketones, which undergo selective C–C bond cleavage under elevated temperatures .

Industrial Production Methods

Industrial production methods for quinazolinones, including this compound, often utilize scalable catalytic processes. These methods may involve the use of metal-free conditions and environmentally friendly catalysts to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-ethyl-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

3-ethyl-2-[(Z)-(2-oxo-1-propylindol-3-ylidene)methyl]quinazolin-4-one

InChI

InChI=1S/C22H21N3O2/c1-3-13-25-19-12-8-6-9-15(19)17(22(25)27)14-20-23-18-11-7-5-10-16(18)21(26)24(20)4-2/h5-12,14H,3-4,13H2,1-2H3/b17-14-

InChI Key

XYLVXTSWOJTIDZ-VKAVYKQESA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3CC)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3CC)C1=O

Origin of Product

United States

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